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Compound of Interest

Compound Name: Viridiflorine

Cat. No.: B1609369

Introduction

Viridiflorine is a naturally occurring pyrrolizidine alkaloid (PA), a class of secondary
metabolites known for their widespread presence in the plant kingdom and their significant role
in plant defense mechanisms.[1] Primarily found in species of the Boraginaceae family, such as
those from the Cynoglossum genus, Viridiflorine and other PAs are of considerable interest to
researchers due to their potential toxicity and complex chemical structures.[2][3] The structural
elucidation of such molecules is a fundamental challenge in natural product chemistry, requiring
a combination of sophisticated analytical techniques to determine not only the chemical formula
and connectivity but also the precise three-dimensional arrangement of atoms, or
stereochemistry.

This technical guide provides an in-depth overview of the methodologies and data integral to
the complete structural determination of Viridiflorine. It is intended for researchers, scientists,
and professionals in drug development who require a detailed understanding of the elucidation
process, from initial isolation to final stereochemical assignment.

Data Presentation

The definitive structure of Viridiflorine is [(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-
ylImethyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate.[4] The quantitative data
underpinning this structural assignment are summarized below.

Physicochemical and Spectrometric Properties
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The fundamental properties of Viridiflorine are captured by its molecular formula and mass

spectrometric data, which provide the initial confirmation of its elemental composition and

mass.

Property Value Source

Molecular Formula C15H27NOa PubChem[4]

Molecular Weight 285.38 g/mol PubChem[4]

Exact Mass 285.19400834 Da PubCheml[4]
[(1R,8S)-2,3,5,6,7,8-
hexahydro-1H-pyrrolizin-1-

IUPAC Name ylmethyl (2S)-2-hydroxy-2- PubChem[4]
[(1S)-1-hydroxyethyl]-3-
methylbutanoate

Mass Spectrometry Data (LC-ESI-QTOF)

Mass spectrometry (MS) is critical for determining the molecular weight and fragmentation

pattern, which offers clues to the molecule's substructures. The electrospray ionization (ESI)

mass spectrum of Viridiflorine typically shows a prominent protonated molecular ion [M+H]*.

m/z (Mass/Charge) lon Description
286.2017 [M+H]* Protonated molecular ion
Fragment corresponding to the
142.1300 [CsH1eNOJ* ) ) )
necic acid portion
Fragment from the necine
138.0862 [CsH12NOJ*
base after ester cleavage
Further fragmentation of the
120.0757 [CsH1oN]*

necine base

Data sourced from PubChem LC-MS record MSBNK-RIKEN-PR300382.[4]
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NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for
determining the carbon-hydrogen framework of an organic molecule. While a complete,
tabulated dataset from a single peer-reviewed source is not readily available in recent
literature, the expected signals can be inferred from the known structure. A full analysis would
require H, 13C, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign every
proton and carbon unambiguously.

1H NMR Data (Conceptual)

Expected Chemical Shift

Assignment Multiplicity
(ppm)

H-9 ~4.0 - 4.5 m

H-1' ~4.0 q

H-2' - s (quaternary C)
H-3' ~2.0 m

CHs-4' ~0.9 d

CHs-5' ~0.9 d

| CHs-1" | ~1.2 | d |

13C NMR Data (Conceptual)

Assignment Expected Chemical Shift (ppm)
C=0 (ester) ~175

C-9 ~60-65

C-1', C-2' (oxygenated) ~70-80

Pyrrolizidine carbons ~25-60
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| Methyl carbons | ~15-25 |

Experimental Protocols

The structural elucidation of Viridiflorine follows a multi-step workflow involving isolation from
natural sources followed by a suite of analytical techniques.

Isolation and Purification Protocol

Viridiflorine is typically isolated from plants of the Boraginaceae family. The following is a
generalized protocol for its extraction and purification.

o Plant Material Collection and Preparation: Collect fresh or dried aerial parts of the source
plant (e.g., Cynoglossum officinale). Grind the material to a fine powder to maximize surface
area for extraction.

o Extraction: Perform a Soxhlet extraction or maceration with a polar solvent like methanol or
ethanol over 24-48 hours to extract the alkaloids.

o Acid-Base Extraction:
o Evaporate the initial solvent under reduced pressure to yield a crude extract.

o Resuspend the extract in an acidic aqueous solution (e.g., 5% HCI) to protonate the
alkaloids, rendering them water-soluble.

o Wash the acidic solution with a nonpolar solvent (e.g., diethyl ether or hexane) to remove
lipids and other non-basic compounds.

o Reduction of N-oxides: Pyrrolizidine alkaloids often exist as N-oxides in the plant.[2] To
convert them to the free base for easier analysis (especially by GC-MS), add zinc dust to the
acidic aqueous solution and stir for several hours.

e Purification:
o Make the aqueous solution basic (pH 9-10) with a strong base (e.g., NH4OH).

o Extract the free-base alkaloids into an organic solvent like chloroform or dichloromethane.
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o Dry the organic phase over anhydrous sodium sulfate and concentrate it in vacuo.

o Subject the concentrated extract to column chromatography (using silica gel or alumina) or
preparative thin-layer chromatography (TLC) for final purification of Viridiflorine.

Spectroscopic Analysis Protocols

Mass Spectrometry (GC-MS and LC-MS)
e Gas Chromatography-Mass Spectrometry (GC-MS):

o Sample Preparation: Dissolve the purified alkaloid in a volatile solvent like methanol or
dichloromethane.

o Instrumentation: Use a capillary column suitable for alkaloid separation (e.g., DB-5).

o Conditions: Employ a temperature gradient (e.g., starting at 150°C, ramping to 300°C) to
elute the compounds. Use helium as the carrier gas.

o Detection: Acquire mass spectra using electron ionization (EIl) at 70 eV. The resulting
fragmentation patterns are highly reproducible and useful for identification.[2]

 Liquid Chromatography-Electrospray lonization-Quadrupole Time-of-Flight Mass
Spectrometry (LC-ESI-QTOF-MS):

o

Sample Preparation: Dissolve the sample in a methanol/water mixture.

o Instrumentation: Use a C18 reverse-phase column.

o Conditions: Employ a solvent gradient (e.g., water with 0.1% formic acid and acetonitrile
with 0.1% formic acid).

o Detection: Use positive ion ESI mode to generate protonated molecules [M+H]*. QTOF
analyzers provide high-resolution mass data, allowing for the determination of the
elemental formula.[4]

NMR Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of purified Viridiflorine in ~0.6 mL of a deuterated
solvent (e.g., CDCIs, MeOD) in a 5 mm NMR tube. Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

e 1H NMR: Acquire a one-dimensional proton spectrum. This reveals the number of different
proton environments, their chemical shifts, splitting patterns (multiplicity), and integration
(proton count).

e 13C NMR: Acquire a one-dimensional carbon spectrum (often proton-decoupled). This shows
the number of unique carbon atoms and their chemical shifts, indicating the types of
functional groups present (e.g., C=0, C-O, alkyl).

e 2D NMR Experiments:

o COSY (Correlation Spectroscopy): ldentifies proton-proton (H-H) spin-spin couplings,
establishing connectivity between adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon
and proton atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are separated by two or three bonds, which is crucial for piecing together
the molecular skeleton.

Determination of Absolute Configuration Protocol

The unambiguous determination of stereochemistry is the final and most challenging step.
While the relative configuration can often be deduced from NMR data (e.g., NOESY
experiments), assigning the absolute configuration requires specialized techniques.[5][6]

Single-Crystal X-Ray Crystallography (Gold Standard)

» Crystallization: Grow a high-quality single crystal of Viridiflorine. This is often the rate-
limiting step and involves slowly evaporating the solvent from a concentrated solution of the
pure compound, using various solvent systems (e.g., methanol, acetone, ethyl acetate).
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o Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Cool the
crystal (typically to ~100 K) with liquid nitrogen to minimize thermal vibrations. Irradiate the
crystal with a monochromatic X-ray beam.

« Diffraction Pattern Analysis: The crystal diffractates the X-rays into a specific pattern of
spots. The intensities and positions of these spots are measured by a detector.

 Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map of the molecule. By fitting atoms into this map, a 3D model of the molecule is
built and refined. For a molecule with no atoms heavier than oxygen, the absolute
configuration is typically determined using anomalous dispersion effects (Flack parameter).
[5] This method provides an unambiguous assignment of the R/S configuration at all chiral

centers.

Visualizations

Diagrams illustrating the workflow and logic of the structural elucidation process provide a clear
conceptual framework.
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Overall Workflow for Structural Elucidation
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Caption: Workflow for the structural elucidation of Viridiflorine.
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Logical Contribution of Analytical Techniques
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Caption: How different analytical data contribute to the final structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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